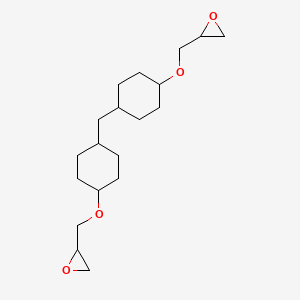
1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) is a chemical compound with the molecular formula C19H32O4. It is a bis-epoxide, meaning it contains two epoxide groups, which are highly reactive and useful in various chemical reactions. This compound is often used in the production of polymers and resins due to its ability to form cross-linked networks.
準備方法
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) can be synthesized through the reaction of 1,1’-methylenebis(4-hydroxycyclohexane) with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the epoxide groups. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) follows similar synthetic routes but on a larger scale. The process involves continuous stirring and precise control of temperature and pH to optimize yield and purity. Industrial reactors equipped with cooling and heating systems are used to maintain the desired reaction conditions.
化学反応の分析
Types of Reactions
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxide groups can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl-functionalized products.
Polymerization: The compound can undergo polymerization reactions to form cross-linked polymers and resins, which are useful in coatings, adhesives, and composite materials.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the epoxide rings.
Catalysts: Lewis acids or bases can be used to catalyze the ring-opening reactions.
Conditions: Reactions are typically carried out at room temperature to moderate temperatures (20°C to 80°C) and may require solvents such as dichloromethane or toluene.
Major Products
Hydroxyl-Functionalized Compounds: Resulting from the ring-opening reactions.
Cross-Linked Polymers: Formed through polymerization reactions, useful in various industrial applications.
科学的研究の応用
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymers and resins.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating durable and biocompatible coatings for implants and prosthetics.
Industry: Utilized in the production of high-performance coatings, adhesives, and composite materials due to its excellent mechanical properties and chemical resistance.
作用機序
The mechanism of action of 1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) primarily involves the reactivity of its epoxide groups. These groups can undergo nucleophilic attack, leading to ring-opening reactions that form hydroxyl-functionalized products. The compound can also participate in polymerization reactions, forming cross-linked networks that enhance the mechanical strength and chemical resistance of the resulting materials.
類似化合物との比較
Similar Compounds
Bisphenol A Diglycidyl Ether (BADGE): Another bis-epoxide compound commonly used in the production of epoxy resins.
1,4-Butanediol Diglycidyl Ether: A similar compound with two epoxide groups, used in the synthesis of polymers and resins.
Uniqueness
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) is unique due to its cyclohexane backbone, which imparts greater flexibility and toughness to the resulting polymers compared to aromatic bis-epoxides like Bisphenol A Diglycidyl Ether. This makes it particularly valuable in applications requiring high mechanical performance and chemical resistance.
特性
CAS番号 |
59333-65-2 |
|---|---|
分子式 |
C19H32O4 |
分子量 |
324.5 g/mol |
IUPAC名 |
2-[[4-[[4-(oxiran-2-ylmethoxy)cyclohexyl]methyl]cyclohexyl]oxymethyl]oxirane |
InChI |
InChI=1S/C19H32O4/c1-5-16(20-10-18-12-22-18)6-2-14(1)9-15-3-7-17(8-4-15)21-11-19-13-23-19/h14-19H,1-13H2 |
InChIキー |
GFSFMWIMDVXLEA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CC2CCC(CC2)OCC3CO3)OCC4CO4 |
関連するCAS |
84948-56-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



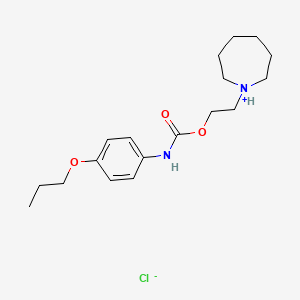
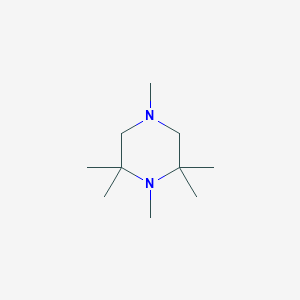
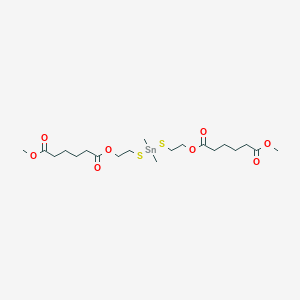
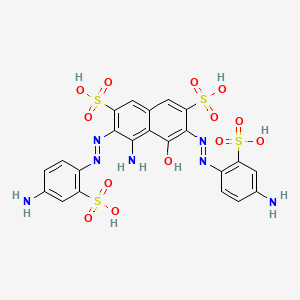
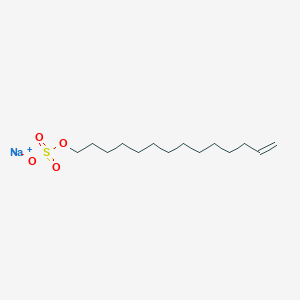
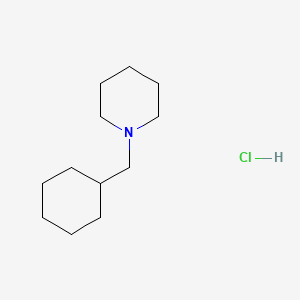
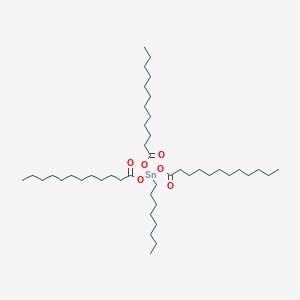

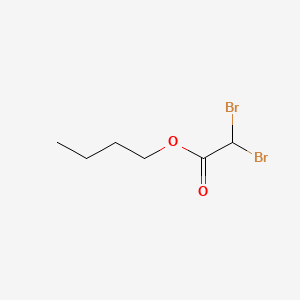

![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)

![Formaldehyde, [3H]](/img/structure/B13770156.png)
